(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
is a complex organic molecule. It contains several functional groups, including an isoxazole ring, a chlorophenyl group, a methyl group, an imidazole ring, and a piperidine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, specific details about the synthesis of this exact compound are not available in the retrieved sources .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The isoxazole and imidazole rings are heterocyclic, containing nitrogen atoms in addition to carbon . The piperidine ring is a six-membered ring with one nitrogen atom.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Unfortunately, specific details about the physical and chemical properties of this exact compound are not available in the retrieved sources .Scientific Research Applications
Anticancer and Antimicrobial Potential
- The compound has shown potential in anticancer activity. A study by Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds, including this one, for their anticancer activity against a panel of 60 cancer cell lines. The results indicated significant potency.
- Additionally, these compounds have demonstrated in vitro antibacterial and antifungal activities, suggesting potential use in overcoming microbial resistance to pharmaceutical drugs.
Molecular Interaction Studies
- The molecule's interaction with the CB1 cannabinoid receptor was explored in a study by Shim et al. (2002). The research focused on its conformational analysis and binding interaction, providing insights into the design of receptor-specific drugs.
Structural Analysis and Synthesis
- Research has been conducted on the synthesis and structural analysis of related compounds. For instance, Rui (2010) discussed the synthesis of a related compound, highlighting the process and structural identification.
- Structural exploration and Hirshfeld surface analysis of similar molecules were detailed by Prasad et al. (2018), emphasizing the importance of molecular structure in determining biological activity.
Insecticidal Activity
- The compound has also been studied for insecticidal activity. Ding et al. (2019) synthesized new piperidine thiazole compounds and assessed their effectiveness against armyworm, indicating a potential application in pest control.
Neuroprotective Activities
- A study by Zhong et al. (2020) evaluated aryloxyethylamine derivatives for neuroprotective effects. These compounds showed significant protection against glutamate-induced cell death, suggesting possible applications in treating neurological disorders.
Antimicrobial Activities
- Research on novel 1-(aryl)-2-(1H-imidazol-1-yl)methanones by Chandra et al. (2020) highlighted their antibacterial properties, indicating their potential as broad-spectrum antibiotics.
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, reactivity, and potential biological activities. Given the broad range of activities associated with imidazole-containing compounds, this compound could have potential applications in the development of new drugs .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-14-19(20(24-28-14)17-5-3-4-6-18(17)22)21(27)25-10-7-16(8-11-25)13-26-12-9-23-15(26)2/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPDMTHWBSDCFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CN4C=CN=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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